molecular formula C15H19NO2 B2782483 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane CAS No. 2320819-25-6

4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane

Cat. No.: B2782483
CAS No.: 2320819-25-6
M. Wt: 245.322
InChI Key: ILSXGSAPMJZBTG-UHFFFAOYSA-N
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Description

4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane is a chemical compound that features a unique structure combining an oxazepane ring and a phenylcyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane typically involves the formation of the oxazepane ring followed by the introduction of the phenylcyclopropyl group. One common method involves the cyclization of an appropriate amino alcohol precursor to form the oxazepane ring. This is followed by a coupling reaction with a phenylcyclopropyl derivative under conditions that facilitate the formation of the methanone linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazepane ring, leading to the formation of oxazepane oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.

Major Products:

    Oxidation: Oxazepane oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: In biological research, 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific mechanical or chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane involves its interaction with specific molecular targets. The oxazepane ring and phenylcyclopropyl group can interact with enzymes, receptors, or other proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and the context of the interaction.

Comparison with Similar Compounds

    (1,4-Oxazepan-6-yl)methanol hydrochloride: This compound features a similar oxazepane ring but differs in the substituents attached to it.

    (1-Phenylcyclopropyl)methanone derivatives: These compounds share the phenylcyclopropyl group but differ in the other functional groups attached to the methanone.

Uniqueness: 4-(1-Phenylcyclopropanecarbonyl)-1,4-oxazepane is unique due to the combination of the oxazepane ring and the phenylcyclopropyl group, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1,4-oxazepan-4-yl-(1-phenylcyclopropyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c17-14(16-9-4-11-18-12-10-16)15(7-8-15)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSXGSAPMJZBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C(=O)C2(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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